1-Methyl-4-piperidinyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate
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Overview
Description
1-Methyl-4-piperidinyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate is a complex organic compound with a unique structure that combines a piperidine ring, a benzopyran ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-piperidinyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate typically involves a multi-step process. The starting materials often include 2-phenylindole and other reagents that undergo a series of reactions such as cyclization, oxidation, and esterification . The reaction conditions may vary, but common solvents and catalysts include dichloromethane, methanol, and silica gel for chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-piperidinyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or hydrocarbons.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups such as halides or nitro groups .
Scientific Research Applications
1-Methyl-4-piperidinyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidinyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: This compound shares a similar piperidine and benzopyran structure but has different functional groups.
4-Hydroxy-2-quinolones: These compounds have a similar benzopyran ring but differ in their functional groups and biological activities.
Uniqueness
1-Methyl-4-piperidinyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .
Properties
CAS No. |
86433-60-5 |
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Molecular Formula |
C23H23NO4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate |
InChI |
InChI=1S/C23H23NO4/c1-15-20(25)18-9-6-10-19(23(26)27-17-11-13-24(2)14-12-17)22(18)28-21(15)16-7-4-3-5-8-16/h3-10,17H,11-14H2,1-2H3 |
InChI Key |
BJEMJLNVSZPUDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3CCN(CC3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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